molecular formula C26H23N3O5S B4056040 2-{[3-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}-N-(3-methoxyphenyl)acetamide

2-{[3-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}-N-(3-methoxyphenyl)acetamide

Cat. No.: B4056040
M. Wt: 489.5 g/mol
InChI Key: UKRGGDNYQPZWBE-UHFFFAOYSA-N
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Description

The compound appears to contain several distinct functional groups, including a 2,3-dihydro-1,4-benzodioxin group, a 3,4-dihydro-2-quinazolinyl group, and a thioacetamide group . These groups are common in many biologically active compounds and pharmaceuticals .


Molecular Structure Analysis

The molecular structure of this compound is likely complex due to the presence of multiple functional groups. The 2,3-dihydro-1,4-benzodioxin group, for example, consists of a benzene ring fused with a 1,4-dioxin ring .

Scientific Research Applications

Anti-ulcerogenic and Anti-Ulcerative Colitis Activity

Novel quinazoline and acetamide derivatives, including compounds related to the specified chemical structure, have demonstrated promising anti-ulcerogenic and anti-ulcerative colitis activities. These compounds were found to be effective in curative activity against acetic acid-induced ulcer models and showed significant efficacy compared to standard drugs used for treating peptic ulcer and ulcerative colitis. Notably, no side effects were reported on liver and kidney functions upon prolonged oral administration of these compounds (Alasmary et al., 2017).

Antimicrobial and Quantum Calculations

Research into the reactivity of 2-bromo-N-(phenylsulfonyl)acetamide derivatives towards various nitrogen-based nucleophiles resulted in the synthesis of compounds with significant antimicrobial activity. Computational calculations provided insights into their high activity towards most of the strains, supporting the correlation between experimental and theoretical data (Fahim & Ismael, 2019).

Analgesic Activity

Compounds with the quinazolinone structure have exhibited various biological activities, including significant analgesic effects. A study on compounds synthesized from methyl anthranilate and N-(3-methoxyphenyl)-methyl dithiocarbamic acid revealed their potential in offering higher analgesic activities compared to standard analgesic drugs (Osarodion, 2023).

Antitumor Activity

A series of 3-benzyl-substituted-4(3H)-quinazolinones, including derivatives closely related to the specified compound, were synthesized and evaluated for their in vitro antitumor activity. Some of these compounds demonstrated broad-spectrum antitumor activity, being significantly more potent compared to the positive control 5-FU. Molecular docking studies supported their potential mechanism of action through the inhibition of critical enzymes involved in cancer cell proliferation (Al-Suwaidan et al., 2016).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many compounds containing a 2,3-dihydro-1,4-benzodioxin group have anti-inflammatory properties .

Properties

IUPAC Name

2-[3-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N3O5S/c1-32-18-8-6-7-17(13-18)27-24(30)16-35-26-28-21-10-3-2-9-20(21)25(31)29(26)14-19-15-33-22-11-4-5-12-23(22)34-19/h2-13,19H,14-16H2,1H3,(H,27,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKRGGDNYQPZWBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2CC4COC5=CC=CC=C5O4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[3-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}-N-(3-methoxyphenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-{[3-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}-N-(3-methoxyphenyl)acetamide
Reactant of Route 3
Reactant of Route 3
2-{[3-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}-N-(3-methoxyphenyl)acetamide
Reactant of Route 4
2-{[3-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}-N-(3-methoxyphenyl)acetamide
Reactant of Route 5
2-{[3-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}-N-(3-methoxyphenyl)acetamide
Reactant of Route 6
2-{[3-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}-N-(3-methoxyphenyl)acetamide

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